Bashar Al-Sabti,
Jehad Harbali
PMID: 32579716
DOI:
10.1002/bmc.4930
Abstract
This study aimed to develop an analytical method to determine the quantity of the impurity 3-aminopyridine (3AP). 3-Aminopyridine is a reactive reagent in the synthesis of linagliptin. The method was sensitive at level of 30.0 ppm of 3AP relative to linagliptin. The analysis was carried out using hydrophilic interaction liquid chromatography. The analytical column was Tracer Extrasil Silica (150 × 4.0 mm, 3 μm). A mobile phase of water-acetonitrile (10:90, v/v) containing 10.0 mM ammonium acetate was prepared and adjusted to pH 6.0. A UV detector was used to detect the amount of 3AP at a wavelength of 298 nm. Validation of the method was performed as per the International Council for Harmonization of Technical Requirements for Pharmaceuticals for Human Use in terms of detection limit, quantitation limit, linearity, accuracy, precision, specificity and robustness. The calibration curve was linear (r
= 0.999) for 3AP concentration in the range of 30.0-450.0 ppm. This method showed a good sensitivity with a detection limit and a quantitation limit of 7.5 and 25.0 ppm, respectively.
Brina Dojer,
Andrej Pevec,
Ferdinand Belaj,
Matjaž Kristl
PMID: 26085412
DOI:
10.17344/acsi.2014.1111
Abstract
The synthesis and characterization of two new zinc(II) coordination compounds with 3- and 4-aminopyridine are reported. They were obtained after adding a water solution of Zn(CH3COO)2·2H2O or dissolving solid Zn(CH3COO)2 ∙ 2H2O in methanol solutions of 3- and 4-aminopyridine. The products were characterized structurally by single-crystal X-ray diffraction analysis. Colourless crystals of the compound synthesized by the reaction of Zn(CH3COO)2·2H2O and 3-aminopyridine (3-apy), are built of trinuclear complex molecules with the formula [Zn3(O2CCH3)6(3-apy)2(H2O)2] (1). The molecules consists of two terminal Zn atoms, coordinated tetrahedrally, and one central Zn atom, coordinated octahedrally. Colourless crystals, obtained by the reaction of Zn(CH3COO)2·2H2O with 4-aminopyridine (4-apy), consist of a mononuclear complex [Zn(O2CCH3)2(4-apy)2] (2). Hydrogen‒bonding interactions in the crystal structures of both complexes are reported.
Liyan Zhao,
Wujiong Xia,
Chao Yang
PMID: 24001980
DOI:
10.1016/j.saa.2013.08.009
Abstract
In moist chloroform solution, the ultraviolet light irradiation would cause N-salicylidene-3-aminopyridine (L) to hydrolyze into salicylaldehyde and 3-aminopyridine. To consider an optical signal (UV light) and a chemical signal (Zn(2+)) as inputs, the luminescence signals as outputs, the logic behavior of compound L was investigated. Interestingly, excited by two different wavelengths lights, two sharp distinct fluorescent spectra were collected. Consequently, a fluorescent 1:2 demultiplexer and a fluorescent half-subtractor were respectively expressed.
Daniel Cappel,
Rickard Wahlström,
Ruth Brenk,
Christoph A Sotriffer
PMID: 21916516
DOI:
10.1021/ci200052j
Abstract
The model binding site of the cytochrome c peroxidase (CCP) W191G mutant is used to investigate the structural and dynamic properties of the water network at the buried cavity using computational methods supported by crystallographic analysis. In particular, the differences of the hydration pattern between the uncomplexed state and various complexed forms are analyzed as well as the differences between five complexes of CCP W191G with structurally closely related ligands. The ability of docking programs to correctly handle the water molecules in these systems is studied in detail. It is found that fully automated prediction of water replacement or retention upon docking works well if some additional preselection is carried out but not necessarily if the entire water network in the cavity is used as input. On the other hand, molecular interaction fields for water calculated from static crystal structures and hydration density maps obtained from molecular dynamics simulations agree very well with crystallographically observed water positions. For one complex, the docking and MD results sensitively depend on the quality of the starting structure, and agreement is obtained only after redetermination of the crystal structure and refinement at higher resolution.
Fung Fuh Wong,
Yu-Ying Huang,
Chun-Hsi Chang
PMID: 22950851
DOI:
10.1021/jo301463m
Abstract
A new sequential three-component heterocyclization was developed by reacting aromatic and heterocyclic substrates, including aminobenzenes, 1-aminonaphthalene, 2-aminopyrazines, 5-aminopyrazoles, 3-aminopyridine, 5-aminopyrimidine, 5-aminoquinoline, and 8-aminoquinoline, with formamide in the presence of PBr(3). The reaction gave the corresponding pyrazolo[3,4-d]pyrimidines in good yields (59-96%), except for aminobenzenes and 3-aminopyridine. A plausible reaction mechanism involving amidination, electrophilic substitution imination, and oxidative cyclization in three steps was proposed to account for the heterocyclization. The reactivity of the reaction was found proportional to the electrophilicity of the aromatic or heterocyclic substrate.
Peter S Dragovich,
Guiling Zhao,
Timm Baumeister,
Brandon Bravo,
Anthony M Giannetti,
Yen-Ching Ho,
Rongbao Hua,
Guangkun Li,
Xiaorong Liang,
Xiaolei Ma,
Thomas O'Brien,
Angela Oh,
Nicholas J Skelton,
Chengcheng Wang,
Weiru Wang,
Yunli Wang,
Yang Xiao,
Po-wai Yuen,
Mark Zak,
Qiang Zhao,
Xiaozhang Zheng
PMID: 24433859
DOI:
10.1016/j.bmcl.2013.12.062
Abstract
The fragment-based identification of two novel and potent biochemical inhibitors of the nicotinamide phosphoribosyltransferase (NAMPT) enzyme is described. These compounds (51 and 63) incorporate an amide moiety derived from 3-aminopyridine, and are thus structurally distinct from other known anti-NAMPT agents. Each exhibits potent inhibition of NAMPT biochemical activity (IC50=19 and 15 nM, respectively) as well as robust antiproliferative properties in A2780 cell culture experiments (IC50=121 and 99 nM, respectively). However, additional biological studies indicate that only inhibitor 51 exerts its A2780 cell culture effects via a NAMPT-mediated mechanism. The crystal structures of both 51 and 63 in complex with NAMPT are also independently described.
J Karpagam,
N Sundaraganesan,
S Kalaichelvan,
S Sebastian
PMID: 20483656
DOI:
10.1016/j.saa.2010.04.013
Abstract
In this work, we will report a combined experimental and theoretical study on molecular structure and vibrational analysis of 3,4-diaminopyridine (3,4-DAP) and 3-aminopyridine (3-AP). The Fourier transform infrared and Fourier transform Raman spectra of 3,4-DAP were recorded in the solid phase. The molecular geometry, harmonic vibrational wavenumbers of 3-AP and 3,4-DAP in the ground-state have been calculated by using MP2 and density functional methods (B3LYP) using 6-311++G(d,p) as basis set. Predicted electronic absorption spectra 3,4-DAP from TD-DFT calculation have been analyzed comparing with the experimental UV-vis spectrum. The calculated HOMO and LUMO energies show that charge transfer occur in the molecule. A detailed interpretation of the infrared spectra of 3-AP and 3,4-DAP is reported. The theoretical spectrograms for FTIR and FT-Raman spectra of the title molecules have also been constructed. Comparison of the experimental spectra with anharmonic vibrational wavenumbers indicates that B3LYP results are more accurate.
Adel Mostafa,
Hassan S Bazzi
PMID: 19574089
DOI:
10.1016/j.saa.2009.06.004
Abstract
The interactions of the electron donors 2-aminopyridine (2APY) and 3-aminopyridine (3APY) with the pi-acceptors tetracyanoethylene (TCNE), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), 2-chloro-1,3,5-trinitrobenzene (picryl chloride, PC), and 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) were studied spectrophotometrically in chloroform at room temperature. The electronic and infrared spectra of the formed molecular charge transfer (CT) complexes were recorded. Photometric titration showed that the stoichiometries of the reactions were fixed and depended on the nature of both the donor and the acceptor. The molecular structures of the CT-complexes were, however, independent of the position of the amino group on the pyridine ring and were formulated as [(APY)(TCNE)], [(APY)(DDQ)], [(APY)(PC)], and [(APY) (chloranil)]. The formation constants (K(CT)), charge transfer energy (E(CT)) and molar extinction coefficients (epsilon(CT)) of the formed CT-complexes were obtained.
Pierre Garcia,
Yannick Evanno,
Pascal George,
Mireille Sevrin,
Gino Ricci,
Max Malacria,
Corinne Aubert,
Vincent Gandon
PMID: 21413688
DOI:
10.1021/ol200417p
Abstract
Bimolecular cobalt-catalyzed [2 + 2 + 2] cycloadditions between yne-ynamides and nitriles afford bicyclic 3- or 4-aminopyridines in up to 100% yield. The high regioselectivity observed depends on the substitution pattern at the starting ynamide. Aminopyridines bearing TMS and Ts groups are efficiently deprotected in an orthogonal fashion.
Kazuhiro Yoshida,
Fumihiro Kawagoe,
Kazushi Hayashi,
Shingo Horiuchi,
Tsuneo Imamoto,
Akira Yanagisawa
PMID: 19117401
DOI:
10.1021/ol8023117
Abstract
New synthetic routes to substituted 3-hydroxypyridines 6 are presented. Ring-closing olefin metathesis (RCM)/elimination and RCM/oxidation/deprotection of nitrogen-containing dienes 4 are the key processes of the routes. An application of RCM/oxidation/deprotection to the synthesis of 3-aminopyridine 13f is also described.